2-(2-Fluorophenyl)-2-morpholinoacetonitrile
Description
2-(2-Fluorophenyl)-2-morpholinoacetonitrile (CAS: 62558-08-1) is a fluorinated organic compound featuring a morpholino ring attached to an acetonitrile backbone. The fluorine substituent at the ortho-position of the phenyl ring enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the combination of a fluorophenyl group, a morpholine moiety, and a nitrile functional group, which collectively influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOOZWWRHRTHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-morpholinoacetonitrile typically involves the reaction of 2-fluorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-2-morpholinoacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-2-morpholinoacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, while the morpholino group contributes to its binding affinity. These interactions lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
Table 1: Comparison of Fluorophenyl-Morpholinoacetonitrile Derivatives
Key Findings :
- Electronic Effects: The ortho-fluorine in this compound induces steric hindrance and electron-withdrawing effects, accelerating reactions like Suzuki couplings compared to meta- or para-substituted analogs .
- Solubility : The ortho-isomer shows moderate solubility in acetone and DMSO, while the meta-isomer exhibits reduced solubility due to altered dipole interactions .
Comparison with Non-Morpholino Fluorinated Acetonitriles
Table 2: Fluorinated Acetonitrile Derivatives with Varied Functional Groups
Key Findings :
- Functional Group Impact: The nitrile group in this compound enables nucleophilic additions, unlike the amide-containing analog (CAS: 338749-93-2), which is more stable but less reactive .
- Biological Activity: Morpholino-thiazole derivatives (e.g., CAS: 338749-93-2) demonstrate higher binding affinity to biological targets compared to nitrile-based compounds, suggesting divergent therapeutic applications .
Key Findings :
- Safety Gaps: Detailed safety data for this compound remains sparse, unlike 2-phenylphenol, which has well-documented hazards .
Biological Activity
2-(2-Fluorophenyl)-2-morpholinoacetonitrile (CAS No. 66549-00-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group enhances its membrane permeability, while the morpholino moiety contributes to its binding affinity with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group facilitates penetration into biological membranes, enhancing the compound's bioavailability. The morpholino group is crucial for binding interactions, leading to modulation of various biochemical pathways. This mechanism is significant for its potential use as a biochemical probe in enzyme studies and for therapeutic interventions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The fluorine substitution is known to enhance lipophilicity, which can improve antibacterial efficacy .
- Anti-inflammatory Effects: The compound has been explored for its potential anti-inflammatory properties, which may be linked to its ability to modulate inflammatory pathways through enzyme interaction .
- Analgesic Properties: Investigations into the analgesic effects have shown promising results, indicating that this compound could serve as a pain management agent .
Case Studies and Experimental Data
Recent studies have focused on the synthesis and evaluation of this compound analogs. Below are key findings from various research efforts:
- Synthesis and Characterization: The compound is synthesized via nucleophilic substitution reactions involving 2-fluorobenzonitrile and morpholine in aprotic solvents like DMF or DMSO under basic conditions .
- Biological Assays: In vitro assays have demonstrated that derivatives of this compound can inhibit bacterial growth effectively. For instance, fluoroaryl derivatives showed minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM against Staphylococcus aureus .
Table: Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
This table highlights the varying degrees of antimicrobial activity exhibited by related compounds, suggesting that structural modifications can significantly impact efficacy.
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development: Given its anti-inflammatory and analgesic properties, this compound could be developed into therapeutic agents for pain relief and inflammatory diseases.
- Biochemical Probes: Its ability to interact with specific enzymes makes it suitable for research applications in studying enzyme kinetics and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
